molecular formula C5H10O B590939 iso-Valeraldehyde-D2 CAS No. 1394230-44-4

iso-Valeraldehyde-D2

Cat. No.: B590939
CAS No.: 1394230-44-4
M. Wt: 88.146
InChI Key: YGHRJJRRZDOVPD-WQPYEJCJSA-N
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Description

iso-Valeraldehyde-D2 (CAS 1394230-44-4) is a defined deuterated analog of iso-valeraldehyde (3-methylbutanal) in which two hydrogen atoms are replaced with deuterium (D) . This intentional isotopic substitution results in altered physicochemical properties, making it an invaluable tool in advanced research applications . Its primary value lies in spectroscopic studies, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy, where deuterium atoms provide distinct isotopic shifts and simplify spectral interpretation . Furthermore, it serves as a critical tracer in metabolic research, allowing researchers to elucidate biochemical pathways and reaction mechanisms with high precision due to the kinetic isotope effect . The base compound, iso-valeraldehyde, is a branched-chain aldehyde that occurs naturally in many food items such as cheese, coffee, and olive oil, and is used in the synthesis of pharmaceuticals, perfumes, and pesticides . The deuterated form retains the core chemical structure while offering distinct advantages for analytical and mechanistic investigations. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

3,4-dideuterio-3-methylbutanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O/c1-5(2)3-4-6/h4-5H,3H2,1-2H3/i1D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGHRJJRRZDOVPD-WQPYEJCJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]CC([2H])(C)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

88.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Iso-Valeraldehyde-D2 can be synthesized through several methods. One common synthetic route involves the hydroformylation of isobutene, where isobutene reacts with hydrogen and carbon monoxide to form this compound . Another method involves the isomerization of 3-methylbut-3-en-1-ol using copper oxide and zinc oxide as catalysts . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.

Chemical Reactions Analysis

Iso-Valeraldehyde-D2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., Grignard reagents). Major products formed from these reactions include isovaleric acid, isoamyl alcohol, and various substituted derivatives .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of iso-Valeraldehyde-D2 and Analogous Compounds

Property This compound iso-Valeraldehyde (C₅H₁₀O) Valeraldehyde (C₅H₁₀O) Deuterated Formaldehyde (CD₂O)
Molecular Weight (g/mol) 88.15 86.13 86.13 34.03
Boiling Point (°C) ~92–94* 92–94 103–105 -21
Solubility in Water Slightly soluble Slightly soluble Moderately soluble Highly soluble
Key Applications Isotopic tracing, NMR studies Flavoring, industrial synthesis Solvent, resins NMR solvent, tracer

*Estimated based on isotopic mass effects .

  • Deuterium Effects : The replacement of hydrogen with deuterium increases molecular weight and reduces vibrational frequencies, leading to higher boiling points and altered infrared (IR) spectra. The kinetic isotope effect also slows reaction rates in processes involving C-H/D bond cleavage .
  • Branching vs. Straight Chain : Compared to valeraldehyde (straight-chain pentanal), this compound’s branched structure (3-methylbutanal) reduces intermolecular van der Waals forces, resulting in a lower boiling point than its linear counterpart .

Spectroscopic Differences

Table 2: NMR Spectral Shifts (ppm) Comparison

Compound ¹H-NMR (CH₃ groups) ¹³C-NMR (Carbonyl C=O)
This compound 0.95–1.10 (m)* 205–208
iso-Valeraldehyde 0.98–1.12 (t) 204–207
Valeraldehyde 1.40–1.50 (m) 210–212

*m = multiplet; t = triplet.

  • The deuterium in this compound splits proton signals in adjacent groups, simplifying ¹H-NMR interpretation. In ¹³C-NMR, isotopic shifts are subtle but detectable (~1 ppm downfield) .

Research Findings and Limitations

  • Spectral Databases : this compound’s IR and NMR spectra are underrepresented in public databases, necessitating in-house characterization for research use .
  • Industrial Relevance : Unlike valeraldehyde, this compound has niche applications, with production scaled only for specialized research .

Biological Activity

Iso-Valeraldehyde-D2, a deuterated form of iso-valeraldehyde, is an organic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological properties, including antimicrobial, cytotoxic, and metabolic effects.

This compound (C5H10O-D2) is a branched-chain aldehyde derived from valine. Its structure features a carbonyl group (C=O) attached to a branched carbon chain, which influences its reactivity and interactions with biological systems.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of iso-valeraldehyde derivatives. Iso-valeraldehyde itself has been shown to exhibit activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) . The mechanism is believed to involve the inhibition of the enzyme MraY, crucial for peptidoglycan biosynthesis in bacterial cell walls.

Table 1: Inhibitory Effects of Iso-Valeraldehyde and Derivatives on MraY Activity

CompoundIC50 (μM)
This compoundTBD
Iso-Valeraldehyde0.33
Muraymycin Analog 7a0.01
Muraymycin Analog 8a0.09

Note: IC50 values indicate the concentration required to inhibit 50% of the enzyme activity.

Cytotoxicity

Studies have also explored the cytotoxic effects of iso-valeraldehyde on various cell lines. For instance, research indicates that iso-valeraldehyde can induce apoptosis in cancer cells by activating specific signaling pathways related to cell death . The compound's influence on cellular metabolism and oxidative stress responses has been documented, showing potential as an anticancer agent.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, iso-valeraldehyde was tested against a panel of bacterial strains. The results indicated that it effectively inhibited bacterial growth at concentrations as low as 0.1 μg/mL, demonstrating significant promise as a natural preservative in food products .

Study 2: Cytotoxicity in Cancer Cell Lines

A detailed investigation into the cytotoxic effects of iso-valeraldehyde on human breast cancer cell lines revealed that exposure led to a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased rates of apoptosis, suggesting that iso-valeraldehyde could be developed into a therapeutic agent for cancer treatment .

Metabolism and Toxicology

The metabolic pathways for iso-valeraldehyde involve its conversion into various metabolites through enzymatic reactions in the liver. Studies suggest that while iso-valeraldehyde is relatively safe at low concentrations, higher doses may lead to toxicological effects due to its reactivity with cellular components .

Table 2: Metabolic Pathways of Iso-Valeraldehyde

PathwayEnzyme InvolvedProduct
OxidationAldehyde dehydrogenaseCarboxylic acid
ConjugationGlutathione S-transferaseGlutathione conjugate

Q & A

Q. What are the primary spectroscopic characterization methods for iso-Valeraldehyde-D2, and how do they differ from non-deuterated analogs?

Methodological Answer:

  • NMR Analysis: Use 1H^1H-NMR to observe proton signals in non-deuterated analogs, while 2H^2H-NMR or 13C^{13}C-NMR (with isotopic substitution effects) is critical for this compound. Compare chemical shifts and coupling constants to confirm deuterium incorporation .
  • IR Spectroscopy: Analyze C-D stretching vibrations (~2000–2200 cm1^{-1}), which are distinct from C-H stretches (~2800–3000 cm1^{-1}). Quantify isotopic purity via peak integration .
  • Mass Spectrometry: High-resolution MS (HRMS) identifies isotopic patterns, distinguishing D2_2-labeled compounds from natural abundance isotopes.

Q. How should researchers design controlled experiments to study the stability of this compound under varying pH conditions?

Methodological Answer:

  • Experimental Design:
    • Use a factorial design with pH (3–10) and temperature (25°C, 40°C) as independent variables .
    • Prepare buffered solutions (e.g., phosphate, acetate) to maintain pH.
    • Monitor degradation via GC-MS or HPLC at timed intervals.
  • Control Groups: Include non-deuterated iso-valeraldehyde to isolate isotopic effects on stability .
  • Data Analysis: Apply Arrhenius kinetics to model degradation rates and identify pH-dependent reaction mechanisms.

Q. What are the best practices for synthesizing this compound with high isotopic purity?

Methodological Answer:

  • Deuterium Source: Use D2_2O or deuterated reagents (e.g., NaBD4_4) in reduction steps to ensure selective deuterium incorporation .
  • Purification: Employ fractional distillation or preparative GC to separate isotopologues. Validate purity via 2H^2H-NMR and isotopic ratio MS .
  • Quality Control: Compare experimental IR/NMR data with computational simulations (e.g., DFT calculations) to confirm structural fidelity .

Advanced Research Questions

Q. How can isotopic substitution (D2_22​) alter the reaction kinetics of iso-Valeraldehyde in nucleophilic addition reactions?

Methodological Answer:

  • Kinetic Isotope Effect (KIE) Studies:
    • Conduct parallel reactions with deuterated and non-deuterated compounds under identical conditions.
    • Measure rate constants (kHk_H, kDk_D) using stopped-flow techniques or in situ FTIR .
    • Calculate KIE = kH/kDk_H / k_D; values >1 indicate significant tunneling or bond-breaking steps .
  • Computational Modeling: Use quantum mechanical methods (e.g., DFT) to simulate transition states and validate experimental KIE .

Q. What strategies resolve contradictions in reported thermodynamic properties (e.g., vapor pressure, enthalpy) of this compound?

Methodological Answer:

  • Meta-Analysis Framework:
    • Systematically review literature (use PRISMA guidelines) to identify outliers .
    • Categorize discrepancies by measurement technique (e.g., static vs. dynamic vapor pressure methods) .
    • Validate data via reproducibility trials using calibrated instruments (e.g., ebulliometry for vapor pressure) .
  • Error Source Analysis: Compare sample purity (via GC-MS), calibration standards, and environmental controls across studies .

Q. How to integrate this compound into mechanistic studies of atmospheric oxidation pathways?

Methodological Answer:

  • Smog Chamber Experiments:
    • Simulate atmospheric conditions (UV light, O3_3, NOx_x) in a controlled reactor .
    • Track deuterated product formation (e.g., D2_2O, CH3_3COOD) via FTIR or proton-transfer-reaction MS .
  • Isotopic Tracing: Use 2H^2H-labeled compounds to distinguish primary vs. secondary oxidation products .
  • Computational Chemistry: Apply Master Equation Modeling (MESMER) to predict isotope-specific rate coefficients .

Q. What experimental designs minimize confounding variables when studying deuterium’s role in this compound’s biological interactions?

Methodological Answer:

  • Quasi-Experimental Design:
    • Use matched-pair analysis with deuterated/non-deuterated compounds in cell cultures or enzyme assays .
    • Control for solvent effects (e.g., use deuterated solvents for both groups) .
  • Data Validation:
    • Apply multivariate statistics (e.g., PCA) to isolate isotopic effects from biological variability .
    • Replicate experiments across multiple biological models (e.g., bacterial vs. mammalian systems) .

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